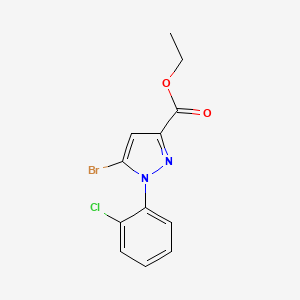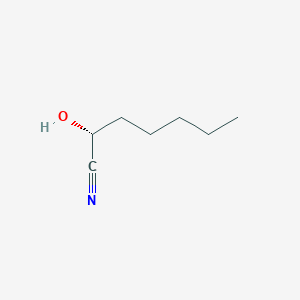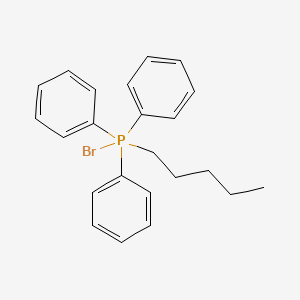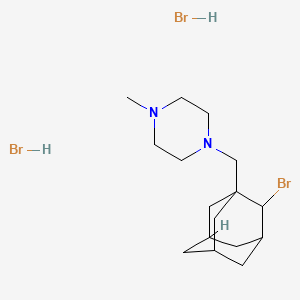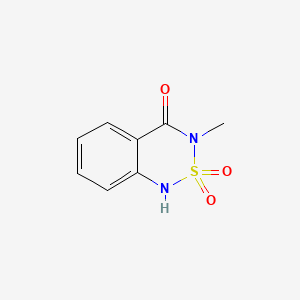
1H-2,1,3-Benzothiadiazin-4(3H)-one, 3-methyl-, 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-2,1,3-Benzothiadiazin-4(3H)-one, 3-methyl-, 2,2-dioxide is a heterocyclic compound that contains sulfur and nitrogen atoms in its ring structure. Compounds of this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-2,1,3-Benzothiadiazin-4(3H)-one, 3-methyl-, 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of o-aminobenzenesulfonamide derivatives: This method involves the reaction of o-aminobenzenesulfonamide with methylating agents under acidic or basic conditions to form the desired compound.
Oxidative cyclization: This method involves the oxidation of suitable precursors in the presence of oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1H-2,1,3-Benzothiadiazin-4(3H)-one, 3-methyl-, 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxide or sulfide derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions may produce various substituted benzothiadiazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Used in the development of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 1H-2,1,3-Benzothiadiazin-4(3H)-one, 3-methyl-, 2,2-dioxide would depend on its specific biological target. Common mechanisms may include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor modulation: The compound may interact with specific receptors, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1H-2,1,3-Benzothiadiazine-4(3H)-one, 2,2-dioxide: Lacks the methyl group at the 3-position.
1H-2,1,3-Benzothiadiazine-4(3H)-one, 3-ethyl-, 2,2-dioxide: Contains an ethyl group instead of a methyl group at the 3-position.
Uniqueness
1H-2,1,3-Benzothiadiazin-4(3H)-one, 3-methyl-, 2,2-dioxide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 3-position may enhance its stability or alter its interaction with biological targets compared to similar compounds.
Properties
CAS No. |
2225-40-3 |
|---|---|
Molecular Formula |
C8H8N2O3S |
Molecular Weight |
212.23 g/mol |
IUPAC Name |
3-methyl-2,2-dioxo-1H-2λ6,1,3-benzothiadiazin-4-one |
InChI |
InChI=1S/C8H8N2O3S/c1-10-8(11)6-4-2-3-5-7(6)9-14(10,12)13/h2-5,9H,1H3 |
InChI Key |
UYQCNKJNSGSECZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2NS1(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


